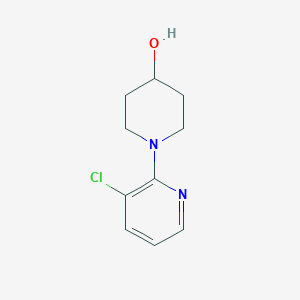![molecular formula C13H16N2O3 B8618042 2-[4-(Pyridine-2-carbonyl)piperidin-1-yl]acetic acid](/img/structure/B8618042.png)
2-[4-(Pyridine-2-carbonyl)piperidin-1-yl]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(Pyridine-2-carbonyl)piperidin-1-yl]acetic acid is a compound that features a pyridine ring attached to a piperidine ring through a carbonyl group, with an acetic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Pyridine-2-carbonyl)piperidin-1-yl]acetic acid typically involves the cycloaddition reactions of 1-azadienes and 2-carbon π-components to form the pyridine ring . The piperidine ring can be introduced through various cyclization reactions, such as the Hantzsch pyridine synthesis, which involves the cyclo-condensation of an aldehyde with a 1,3-dicarbonyl compound in the presence of ammonia .
Industrial Production Methods
Industrial production of this compound may involve the use of pyridine-2-carboxylic acid as a catalyst for multi-component reactions, which can efficiently produce the desired product under mild conditions . This method is advantageous due to its high yield and environmentally friendly nature.
Analyse Des Réactions Chimiques
Types of Reactions
2-[4-(Pyridine-2-carbonyl)piperidin-1-yl]acetic acid can undergo various types of chemical reactions, including:
Oxidation: The pyridine ring can be oxidized to form pyridine N-oxides using peracids.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Peracids are commonly used for the oxidation of the pyridine ring.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used for the reduction of the carbonyl group.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include pyridine N-oxides, alcohol derivatives, and substituted pyridine compounds.
Applications De Recherche Scientifique
2-[4-(Pyridine-2-carbonyl)piperidin-1-yl]acetic acid has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-[4-(Pyridine-2-carbonyl)piperidin-1-yl]acetic acid involves its interaction with specific molecular targets and pathways. The pyridine ring can act as a hydrogen bond acceptor, while the piperidine ring can provide additional binding interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyridine-2-carboxylic acid: A precursor used in the synthesis of 2-[4-(Pyridine-2-carbonyl)piperidin-1-yl]acetic acid.
Piperidine derivatives: Compounds with similar piperidine rings that exhibit various biological activities.
Pyridinone derivatives: Compounds with similar pyridine rings that are used in medicinal chemistry.
Uniqueness
This compound is unique due to its combination of a pyridine ring and a piperidine ring, which provides a versatile scaffold for the development of new compounds with diverse applications in chemistry, biology, and medicine.
Propriétés
Formule moléculaire |
C13H16N2O3 |
|---|---|
Poids moléculaire |
248.28 g/mol |
Nom IUPAC |
2-[4-(pyridine-2-carbonyl)piperidin-1-yl]acetic acid |
InChI |
InChI=1S/C13H16N2O3/c16-12(17)9-15-7-4-10(5-8-15)13(18)11-3-1-2-6-14-11/h1-3,6,10H,4-5,7-9H2,(H,16,17) |
Clé InChI |
ZTENGZRVTMYQEO-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1C(=O)C2=CC=CC=N2)CC(=O)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Benzofuran-2-carboxylic Acid [1-(3,4-dimethoxy-phenyl)-cyclohexylmethyl]-amide](/img/structure/B8617962.png)

![2-[(4-Bromophenoxy)methyl]-2-methyloxirane](/img/structure/B8617986.png)










![[1-(Trimethylsilyl)-1H-1,2,4-triazol-3-yl]acetic acid](/img/structure/B8618077.png)
